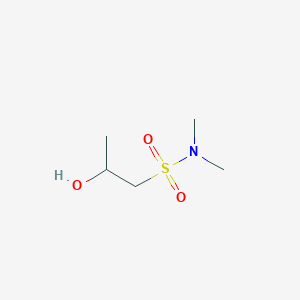

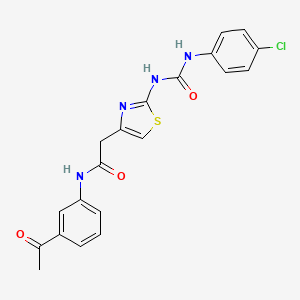

![molecular formula C18H13N7 B2491668 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900894-48-6](/img/structure/B2491668.png)

2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, starting from simple precursors to build the complex heterocyclic system. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves reactions such as condensation of sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one with different heterocyclic amines in the presence of suitable catalysts to form the desired heterocyclic framework (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, NMR, and other spectroscopic methods to confirm the arrangement of atoms and the geometry of the molecule. These analyses provide insights into the electronic distribution and potential reactive sites within the molecule, which are critical for understanding its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core exhibit a variety of chemical behaviors due to the presence of multiple reactive sites. They participate in reactions such as nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the substituents present on the rings. These reactions are useful for further functionalization of the molecule, introducing additional pharmacophoric elements or modifying its physical-chemical properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are determined by the structural features of the compound. For example, the introduction of a salifiable 4-pyridylcarbamoyl moiety at specific positions can enhance water solubility at certain pH values, making some derivatives more suitable for pharmaceutical formulations (Baraldi et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

- The compound has been involved in the synthesis and isomerization of novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. These processes are foundational in the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science (Rashad et al., 2014).

- A new strategy for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines was developed, demonstrating the versatility of the compound in heterocyclic chemistry (Shawali et al., 2008).

Biological and Pharmacological Activities

- Studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are potent human A₃ adenosine receptor antagonists. This suggests potential therapeutic applications in conditions modulated by these receptors (Baraldi et al., 2012).

- Some derivatives have exhibited significant anti-acetylcholinesterase activity, highlighting potential applications in the treatment of neurological disorders such as Alzheimer's disease (Romdhane et al., 2016).

Development of Adenosine Receptor Antagonists

- Certain pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives have shown potent and selective activity as A2a adenosine receptor antagonists. This is particularly relevant in the context of developing treatments for conditions like Parkinson's disease (Baraldi et al., 1994).

Potential Anticancer Applications

- Novel pyrazolo[4,3-e][1,2,4]triazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. Some compounds exhibited cytotoxicity against certain cancer cell lines, suggesting their potential as anticancer agents (Aliwaini et al., 2021).

Eigenschaften

IUPAC Name |

10-(2-methylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c1-12-4-2-3-5-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-8-19-9-7-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXFCWCMGWDDAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

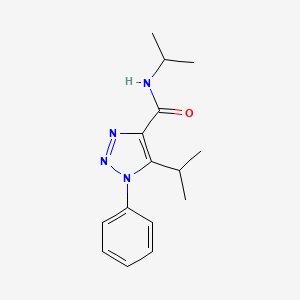

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)

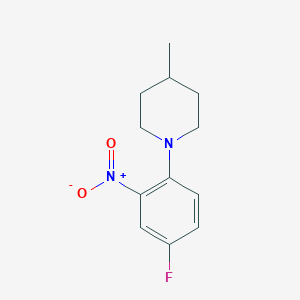

![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)

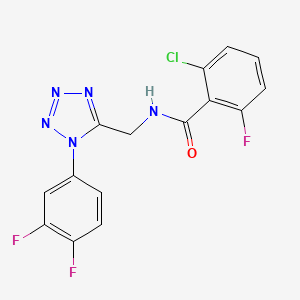

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)

![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)

![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)